23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid
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Overview
Description
23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is a long chain alkanethiol . It is suitable for self-assembly from solution onto gold surfaces . The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of these interactions, such as protein recognition, possible .
Physical and Chemical Properties Analysis
This compound appears as a colorless oil . It is soluble in chloroform and methanol . The compound is air sensitive .Scientific Research Applications
Optimizing Localized Surface Plasmon Resonance Biosensors : Self-assembled monolayers (SAMs) including heptaoxatricosanoic acid have been used to optimize localized surface plasmon resonance (LSPR) biosensors for disease detection, particularly in detecting amyloid β-derived diffusible ligands (ADDLs), which are relevant in Alzheimer's disease research (Straker, Hall, & Duyne, 2010).
Study of Self-Assembled Monolayers : Research on 22-mercapto-1-docosanoic acid, which is structurally similar, has provided insights into the formation of compact self-assembled monolayers on surfaces like silver, beneficial for surface science and material chemistry (Samant, Brown, & Gordon, 1996).
Analysis of Urinary Mercapturic Acids : Mercapturic acids, including those derived from similar compounds, serve as biomarkers for exposure to toxicants. Analytical methods have been developed for sensitive determination of these acids, crucial in environmental and occupational health studies (Pluym et al., 2015).
Corrosion Inhibition : Compounds related to heptaoxatricosanoic acid have been synthesized and studied for their efficacy as corrosion inhibitors for metals in acidic media, which is significant in industrial applications (El-Tabei & Hegazy, 2014).
Biomonitoring of Chemical Exposure : Mercapturic acids are important in biomonitoring studies as they can indicate exposure to various harmful chemicals in occupational and environmental contexts. Advanced analytical methods have been developed for their detection and quantification (Schettgen, Musiol, & Kraus, 2008).
Future Directions
The future directions of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid could involve further exploration of its ability to form self-assembled monolayers (SAMs) on gold surfaces . These SAMs could be used to control surface functionality and explore interactions such as protein recognition , which could have applications in various fields, including biosensors and nanotechnology.
Mechanism of Action
Target of Action
The primary target of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is gold surfaces . This compound is a biotinylated long chain alkanethiol that is suitable for self-assembly from solution onto gold surfaces .
Mode of Action
The compound interacts with gold surfaces through a process known as self-assembly . This process involves the spontaneous organization of molecules into a structurally organized arrangement. The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of such interactions as protein recognition possible .
Biochemical Pathways
The compound’s ability to form self-assembled monolayers on gold surfaces suggests it may play a role in facilitating interactions such as protein recognition .
Pharmacokinetics
Its ability to self-assemble onto gold surfaces suggests it may have unique distribution properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of self-assembled monolayers on gold surfaces . These monolayers can facilitate interactions such as protein recognition .
Action Environment
The action of this compound is influenced by the presence of gold surfaces, as it is capable of self-assembling from solution onto these surfaces
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O9S/c26-25(27)24-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-8-6-4-2-1-3-5-7-9-23-35/h35H,1-24H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVZGUSQWSVPNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O)CCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652632 |
Source
|
Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221222-49-7 |
Source
|
Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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